Product packaging for 4-Chloropyrimido[4,5-d]pyrimidine(Cat. No.:CAS No. 1197193-18-2)

4-Chloropyrimido[4,5-d]pyrimidine

Cat. No.: B13149407
CAS No.: 1197193-18-2
M. Wt: 166.57 g/mol
InChI Key: UMHLMTGMVHGYGZ-UHFFFAOYSA-N
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Description

4-Chloropyrimido[4,5-d]pyrimidine is a high-value building block in medicinal chemistry and drug discovery. This compound features a chlorinated fused heterocyclic scaffold, designed for efficient functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions. The pyrimido[4,5-d]pyrimidine core is a privileged structure in drug design, known to exhibit a wide spectrum of biological activities . Research indicates that this class of compounds has demonstrated significant potential as inhibitors for various biological targets, showing promise in areas such as oncology, with some derivatives acting as tyrosine kinase inhibitors , and inflammation, where related pyrimidine derivatives modulate key inflammatory mediators . Furthermore, recent studies highlight novel pyrimido[4,5-d]pyrimidine derivatives displaying potent neuroprotective and antioxidant properties, as well as the ability to inhibit Aβ aggregation, suggesting potential for research in neurodegenerative diseases . As a key synthetic intermediate, this compound enables researchers to access diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for laboratory research applications and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets and handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN4 B13149407 4-Chloropyrimido[4,5-d]pyrimidine CAS No. 1197193-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyrimido[4,5-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4/c7-5-4-1-8-2-10-6(4)11-3-9-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHLMTGMVHGYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299581
Record name 4-Chloropyrimido[4,5-d]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID801299581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-18-2
Record name 4-Chloropyrimido[4,5-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropyrimido[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 4 Chloropyrimido 4,5 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The C-4 position of the pyrimido[4,5-d]pyrimidine (B13093195) ring system is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netstackexchange.com This reactivity is attributed to the electron-deficient nature of the pyrimidine (B1678525) ring, which is further enhanced by the presence of the fused pyrimidine ring. The chlorine atom at the C-4 position serves as a good leaving group, facilitating its displacement by a variety of nucleophiles. youtube.com

The reaction of 4-chloropyrimido[4,5-d]pyrimidine with a wide array of amine nucleophiles is a well-established method for the synthesis of 4-aminopyrimido[4,5-d]pyrimidine derivatives. mdpi.comresearchgate.net These reactions are typically carried out under thermal conditions or with acid catalysis. nih.govpreprints.org The use of a base is often required to neutralize the hydrogen chloride generated during the reaction. nih.gov A diverse range of primary and secondary amines, including aliphatic, benzylic, and aromatic amines, have been successfully employed in these substitution reactions. mdpi.comresearchgate.net The reaction conditions can be tailored to accommodate the reactivity of the specific amine nucleophile. For instance, less nucleophilic anilines may require higher temperatures or the use of a catalyst. preprints.org

Table 1: Examples of SNAr Reactions with Amine Nucleophiles

Amine Nucleophile Product Reaction Conditions Reference
Substituted Anilines N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines Toluene, reflux, catalytic acetic acid mdpi.com
Various Amines 4,7-disubstituted pyrimido[4,5-d]pyrimidines THF, 25 °C nih.gov
Aniline (B41778) Derivatives N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines Water, HCl preprints.org

Beyond amine nucleophiles, the C-4 chloro substituent can also be displaced by other heteroatom-containing nucleophiles, such as those containing oxygen and sulfur. For instance, reaction with alkoxides or phenoxides can yield the corresponding 4-alkoxy- or 4-aryloxypyrimido[4,5-d]pyrimidines. Similarly, thiols and thiolates can be used to introduce sulfur-containing moieties at the C-4 position. These reactions further expand the diversity of derivatives that can be accessed from the 4-chloro-pyrimido[4,5-d]pyrimidine precursor.

Table 2: Examples of SNAr Reactions with Other Heteroatom Nucleophiles

Nucleophile Product Reaction Conditions Reference
Hydroxybenzaldehydes ((2,5,6-trichloropyrimidin-4-yl)oxy)benzaldehydes Not specified researchgate.net

Ring Transformations and Rearrangement Mechanisms

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This rearrangement has been observed in pyrimido[4,5-d]pyrimidine systems. nih.gov The generally accepted mechanism for the Dimroth rearrangement involves the opening of the pyrimidine ring, followed by rotation and subsequent ring closure to form the rearranged product. nih.govbeilstein-journals.org This rearrangement can be influenced by factors such as pH and temperature. researchgate.net In some synthetic pathways leading to substituted pyrimido[4,5-d]pyrimidines, a Dimroth rearrangement is a key step in the formation of the final product. nih.gov For instance, the reaction of a substituted pyrimidine with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to an intermediate that undergoes a Dimroth rearrangement upon treatment with an aniline to yield the desired 4-anilino-pyrimido[4,5-d]pyrimidine. nih.gov

Further Functionalization and Derivatization Strategies on the Pyrimido[4,5-d]pyrimidine Scaffold

While the C-4 position is the most reactive site for nucleophilic substitution, other positions on the pyrimido[4,5-d]pyrimidine scaffold can also be functionalized to create a diverse array of derivatives. nih.govnih.gov

The C-2, C-5, and C-7 positions of the pyrimido[4,5-d]pyrimidine ring system can be substituted through various synthetic strategies. For example, starting from appropriately substituted pyrimidine precursors, it is possible to introduce different groups at these positions. One approach involves the construction of the pyrimido[4,5-d]pyrimidine ring system from a pre-functionalized pyrimidine. For instance, using a 6-aminouracil (B15529) derivative allows for the introduction of substituents at the N-1, N-3, C-5, and C-7 positions of the final pyrimido[4,5-d]pyrimidine-2,4-dione product. nih.gov Another strategy involves the direct functionalization of the pyrimido[4,5-d]pyrimidine core, although this can be more challenging due to the relative reactivity of the different positions.

Table 3: Examples of Functionalization at Other Positions

Position(s) Method Starting Material Resulting Structure Reference
C-2, C-5, C-7 Cyclization 6-Amino-2-thiouracil, aldehyde, thiourea (B124793) 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines nih.gov
N-1, N-3, C-5, C-7 Hydrazine-induced cyclization 1,3-disubstituted 6-amino uracils 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrimido 4,5 D Pyrimidine Derivatives

Identification of Key Structural Motifs Governing Biological Efficacy

The biological activity of pyrimido[4,5-d]pyrimidine (B13093195) derivatives is intrinsically linked to the nature and positioning of substituents on the core heterocyclic structure. Research has consistently shown that specific structural motifs are crucial for eliciting desired pharmacological responses, which can range from anticancer and antiviral to neuroprotective effects. nih.govmdpi.comnih.gov

A pivotal aspect of the structure-activity relationship (SAR) is the substitution pattern at various positions of the pyrimido[4,5-d]pyrimidine ring. For instance, in the quest for novel cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy, 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been designed and synthesized. nih.govmdpi.com These compounds were developed to mimic the adenine (B156593) region of ATP, thereby competitively inhibiting the kinase activity. nih.gov The strategic placement of different amino derivatives at these positions has been shown to yield potent and selective CDK inhibitory activities. nih.govmdpi.com

Furthermore, studies on 4,7-disubstituted pyrimido[4,5-d]pyrimidines have highlighted their potential as both antiviral and anticancer agents. nih.gov The presence of a cyclopropylamino group and an aminoindane moiety, for example, conferred remarkable efficacy against human coronavirus 229E (HCoV-229E). nih.gov This underscores the importance of the substituent's nature at the C4 and C7 positions in directing the biological activity profile.

The conformation of the molecule, dictated by its substituents, also plays a critical role. In the development of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity, spectral data analysis established a direct relationship between the molecule's conformation and its biological function, suggesting a possible binding mechanism at presynaptic alpha-receptor sites. nih.gov

Analysis of Substituent Effects on Pyrimido[4,5-d]pyrimidine Activity

The biological activity of pyrimido[4,5-d]pyrimidine derivatives can be finely tuned by modulating the electronic properties and steric bulk of the substituents attached to the core scaffold.

Influence of Electronic Properties of Substituents

Similarly, in the design of pyrimido[4,5-d]pyrimidine-based CDK2 inhibitors, the strategic placement of various amino groups with differing electronic characteristics at the 2, 5, and 7 positions proved crucial for achieving potent and selective inhibition. nih.govmdpi.com The nitrogen atoms within the pyrimidine (B1678525) ring itself contribute to its electron-deficient character, which facilitates specific interactions, such as hydrogen bonding, with biological targets. researchgate.net

Impact of Steric Hindrance and Conformational Restrictions

The size and spatial arrangement of substituents can impose steric hindrance and conformational restrictions that are critical determinants of biological activity. The conformation of a pyrimido[4,5-d]pyrimidine derivative was found to be directly linked to its antidepressant properties. nih.gov

In the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with various amines and aldehydes led to the formation of different ring systems, demonstrating how the steric bulk of the reactants influences the final structure. nih.govsigmaaldrich.com Furthermore, the synthesis of bis-pyrimido[4,5-d]pyrimidin-2,4-diones by reacting with diamines highlights the role of substituent size in dictating the molecular architecture. nih.govsigmaaldrich.com

Rational Design Strategies for Enhanced Potency and Selectivity

To improve the therapeutic index of pyrimido[4,5-d]pyrimidine-based drug candidates, medicinal chemists employ various rational design strategies to enhance their potency and selectivity.

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement, the substitution of one functional group with another that has similar physical or chemical properties, is a powerful tool in lead optimization. nih.gov This strategy aims to improve the compound's pharmacokinetic or pharmacodynamic properties without significantly altering its interaction with the target. nih.govnih.gov

In the context of pyrimido[4,5-d]pyrimidines, bioisosteric replacement can be used to modulate properties such as solubility, metabolic stability, and target affinity. For example, replacing a phenyl ring with a different aromatic or heteroaromatic system can lead to improved potency and reduced off-target effects. nih.gov The pyrazolo[4,3-d]pyrimidine scaffold has been explored as a bioisostere of roscovitine, a known CDK inhibitor. scilit.com

Scaffold Hopping and Hybridization Approaches

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's biological activity. nih.govrsc.org This approach is valuable for discovering novel chemical series with improved properties or for circumventing existing patents. Hybridization, on the other hand, involves combining structural features from different pharmacophores to create a new molecule with enhanced or dual activity. rsc.org

For pyrimido[4,5-d]pyrimidines, these strategies can lead to the discovery of new classes of inhibitors. For instance, a pyridine-annulated purine (B94841) scaffold was designed based on scaffold-hopping and hybridization of known anticancer agents and purine derivatives. rsc.org This approach led to the discovery of novel apoptotic anticancer agents. rsc.org Similarly, the pyrimido[4,5-d]pyrimidine moiety itself can be considered a result of scaffold hopping from the purine core, mimicking the adenine region of ATP to inhibit kinases. nih.gov

Mechanistic Investigations of Biological Activities of Pyrimido 4,5 D Pyrimidine Derivatives

Antineoplastic Mechanisms of Action

The anticancer properties of pyrimido[4,5-d]pyrimidine (B13093195) derivatives are multifaceted, stemming from their ability to interfere with key enzymatic and structural proteins essential for the growth and proliferation of cancer cells. These mechanisms include the inhibition of critical signaling kinases, disruption of the cellular skeleton, and blockade of essential metabolic pathways.

Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR))

A primary mechanism for the antineoplastic activity of pyrimido[4,5-d]pyrimidine derivatives is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). nih.govbenthamdirect.com EGFR is a crucial enzyme in cell signaling pathways that regulate cellular proliferation, and its uncontrolled activation is a hallmark of many cancers. mdpi.com Derivatives of pyrimido[4,5-d]pyrimidine have been designed as potent EGFR inhibitors, acting as ATP-competitive agents that block the receptor's autophosphorylation and downstream signaling. benthamdirect.com

The design of these inhibitors is often based on their structural analogy to established 4-anilinoquinazoline (B1210976) EGFR inhibitors. mdpi.com Research has shown that 4-anilinopyrimido[5,4-d]pyrimidines are potent inhibitors of EGFR's tyrosine kinase activity. benthamdirect.com Structure-activity relationship (SAR) studies reveal that substitutions at the 6-position of the pyrimido[5,4-d]pyrimidine (B1612823) core can be modified with bulky side chains to enhance solubility while retaining potent enzymatic inhibition. benthamdirect.com Some of these derivatives have proven to be exceptionally potent inhibitors of EGFR autophosphorylation in cellular assays. benthamdirect.com

Table 1: EGFR Inhibition by Pyrimido[4,5-d]pyrimidine and Related Fused Pyrimidine (B1678525) Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Example Target(s) Potency (IC₅₀) Cell Line Reference
Pyrido[2,3-d]pyrimidin-4(3H)-one Compound 8a EGFRWT 0.099 µM - nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one Compound 8a - 16.2 µM A-549 nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one Compound 8a - 7.98 µM PC-3 nih.gov
1H-Pyrazolo[3,4-d]pyrimidine Compound V EGFRWT, EGFRT790M Potent Inhibition HCT-116, HepG-2, MCF-7 nih.gov
Thieno[2,3-d]pyrimidine Compound VI EGFR, HER2 Significant Apoptosis - nih.gov

(Note: Data for closely related fused pyrimidines are included to illustrate the broader potential of the pyrimidine core in EGFR inhibition.)

Microtubule Depolymerization and Cytoskeletal Disruption

Certain fused pyrimidine derivatives act as potent antimitotic agents by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. Specifically, derivatives of 9H-pyrimido[4,5-b]indole, a close structural analog of the pyrimido[4,5-d]pyrimidine system, have been identified as powerful microtubule depolymerizers. nih.govnih.gov

These compounds bind to the colchicine (B1669291) site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. nih.gov This interference with the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis. nih.gov Molecular modeling and NMR studies of pyrimido[4,5-b]indoles have helped to elucidate the structural requirements for this activity, showing that the pyrimido[4,5-b]indole scaffold forms hydrophobic interactions with key residues in the colchicine binding site. nih.gov Importantly, some of these compounds are effective against cancer cell lines that have developed resistance to other microtubule-targeting drugs, such as those expressing P-glycoprotein or the βIII-tubulin isotype. nih.gov

Antifolate Activity

Another significant antineoplastic and antimicrobial mechanism of pyrimido[4,5-d]pyrimidine derivatives is their antifolate activity, primarily through the inhibition of dihydrofolate reductase (DHFR). nih.govftb.com.hrnih.gov DHFR is a vital enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of purines, pyrimidines, and certain amino acids. ftb.com.hrpatsnap.com Inhibition of DHFR depletes the cellular pool of thymidylate, leading to the cessation of DNA synthesis and cell growth. ftb.com.hrpatsnap.com

Many potent DHFR inhibitors share a 2,4-diamino-substituted pyrimidine ring, a structural feature present in active pyrimido[4,5-d]pyrimidine derivatives. ftb.com.hrresearchgate.net Researchers have introduced pyrimido[4,5-d]pyrimidine-2,4-diamines as a novel class of DHFR inhibitors, with some compounds showing high potency and selectivity for bacterial DHFR. ftb.com.hr Other studies have synthesized derivatives of 2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one and confirmed through enzyme kinetics that they act as substrates for DHFR, which is a key step in designing mechanism-based inhibitors. nih.gov The ability of these compounds to bind to DHFR is often dependent on their protonation state, highlighting the importance of their basicity in the design process. nih.gov

Table 2: Activity of Pyrimido[4,5-d]pyrimidine Derivatives as DHFR Ligands This table is interactive. You can sort and filter the data.

Compound Class Derivative Example Target Enzyme Activity Potency Reference
Pyrimido[4,5-d]pyrimidine-2,4-diamine Various Bacterial DHFR Inhibitor IC₅₀ ≤ 0.05 mM ftb.com.hr
2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-one 8-methyl derivative Chicken DHFR Substrate Apparent Kₘ = 0.08 mM nih.gov
2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-one 6-methyl derivative Chicken DHFR Substrate Apparent Kₘ = 3.8 mM nih.gov
2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-one 8-ethyl derivative Chicken DHFR Substrate Apparent Kₘ = 0.65 mM nih.gov

Modulation of Cell Proliferation and Apoptosis Pathways

Beyond direct enzyme inhibition, pyrimido[4,5-d]pyrimidine derivatives exert their antineoplastic effects by modulating complex cellular pathways that control proliferation and programmed cell death (apoptosis). nih.gov The inhibition of signaling kinases like EGFR, as previously discussed, is a primary route to halting proliferation. mdpi.com

Furthermore, certain derivatives can induce apoptosis through mechanisms independent of kinase inhibition. For example, some fused pyrimidine systems trigger cell death by increasing the production of reactive oxygen species (ROS), which causes significant oxidative stress and damage to cellular components, ultimately activating the apoptotic cascade. mdpi.com Studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives, another related class, have demonstrated that these compounds can significantly increase the percentage of cells undergoing both early and late apoptosis. nih.gov For instance, one such compound increased the late apoptosis ratio in PC-3 prostate cancer cells by 150-fold, confirming a potent pro-apoptotic effect. nih.gov

Antimicrobial Mechanisms

The pyrimido[4,5-d]pyrimidine core is also a key structural motif in the development of new antimicrobial agents. nih.govnih.govacgpubs.org

Antibacterial Spectrum and Modes of Action

Derivatives of pyrimido[4,5-d]pyrimidine have demonstrated activity against a range of bacterial pathogens. nih.govacgpubs.org Studies have reported the antibacterial efficacy of various synthesized derivatives against both Gram-positive and Gram-negative bacteria. nih.gov

The primary mode of antibacterial action for many of these compounds is the inhibition of essential bacterial enzymes. ftb.com.hr As discussed in the antifolate section, pyrimido[4,5-d]pyrimidines can be potent and selective inhibitors of bacterial DHFR, an established antibacterial target. ftb.com.hr

In addition to DHFR inhibition, computational studies have explored other potential bacterial targets. acgpubs.org Molecular docking simulations have been used to predict the binding of pyrimido[4,5-d]pyrimidine derivatives to various bacterial proteins. These studies identified strong binding affinities to proteins from a spectrum of bacteria, including Pseudomonas aeruginosa, Bacillus cereus, Escherichia coli, and Shigella dysenteriae, suggesting that these compounds may act by inhibiting multiple targets within bacterial cells. acgpubs.org

Table 3: Antibacterial Spectrum of Pyrimido[4,5-d]pyrimidine Derivatives This table is interactive. You can sort and filter the data.

Derivative Class Bacterial Species Method of Action Reference
3-alkyl derivatives Nine selected bacterial species Not specified nih.gov
Pyrimido[4,5-d]pyrimidine-2,4-diamines General bacterial species DHFR Inhibition ftb.com.hr
Various derivatives Pseudomonas aeruginosa Protein binding (computational) acgpubs.org
Various derivatives Bacillus cereus Protein binding (computational) acgpubs.org
Various derivatives Escherichia coli Protein binding (computational) acgpubs.org
Various derivatives Shigella dysenteriae Protein binding (computational) acgpubs.org
Various derivatives Salmonella typhi Protein binding (computational) acgpubs.org

Antifungal Efficacy and Related Mechanisms

Derivatives of the pyrimido[4,5-d]pyrimidine core and related fused pyrimidine systems have demonstrated notable antifungal properties. The mechanism of action is often associated with the inhibition of essential fungal enzymes. For instance, one proposed mechanism involves the inhibition of malate (B86768) synthase, an enzyme crucial for fungal metabolism that is absent in mammals, presenting a selective target.

In one study, new hybrid pyrimido[4,5-d]pyridazinone-N-acylhydrazone derivatives were synthesized and evaluated for their antifungal activity against Paracoccidioides brasiliensis and Candida spp. nih.gov Several of these compounds showed significant inhibitory effects. nih.gov Another computational study used docking techniques to evaluate pyrimido[4,5-d]pyrimidine derivatives against fungal proteins from species like Aspergillus niger and Aspergillus flavus, identifying potential binding interactions that could disrupt fungal viability. nih.gov

Research into pyrimido[4,5-b]quinolines, another class of fused pyrimidines, also highlights their potential. Certain derivatives exhibited potent inhibitory and fungicidal activities against various Candida species, including C. albicans, C. tropicalis, and C. dubliniensis. researchgate.net

Compound SeriesFungal SpeciesActivityReference
Pyrimido[4,5-d]pyridazinone-N-acylhydrazonesParacoccidioides brasiliensis (Pb18)MIC values ranging from 0.125 to 64 µg/mL. Compound 5a showed a potent fungicidal profile with an MFC of 0.5 µg/mL. nih.gov
Pyrimido[4,5-b]quinoline derivativesCandida dubliniensis, C. albicans, C. tropicalis, C. neoformansCompound D13 showed MIC90 values from 1-4 μg/mL against tested yeasts. researchgate.net
Pyrimidine derivatives containing an amide moietyPhomopsis sp.Compound 5o exhibited an EC50 value of 10.5 μg/mL, outperforming the reference fungicide Pyrimethanil. nih.gov

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; EC50: Half-maximal Effective Concentration.

Antituberculosis Activity

The search for novel antitubercular agents has led to the investigation of various heterocyclic scaffolds, including pyrimido[4,5-d]pyrimidines and their isomers. These compounds have shown promising activity against Mycobacterium tuberculosis.

A study focused on the isomeric pyrimido[5,4-d]pyrimidine scaffold identified a new class of compounds with high activity against the H37Rv strain of M. tuberculosis. mdpi.com The antitubercular efficacy was found to be dependent on the substituents at the N-3 and C-8 positions of the core structure. The most potent derivatives featured specific aryl and heteroaryl groups, suggesting that these moieties are crucial for interaction with the mycobacterial target. mdpi.com

The mechanism of action for many pyrimidine-based antitubercular agents involves targeting essential biosynthetic pathways. nih.gov For example, modifications at the C-5 position of the pyrimidine ring can enhance hydrophobicity, potentially facilitating uptake into bacterial cells and interfering with nucleic acid synthesis. nih.govgoogle.com Other related scaffolds, like pyrido[2,3-d]pyrimidines, have also yielded compounds with significant anti-TB activity, with some isomers demonstrating minimum inhibitory concentrations (MIC) as low as 0.03-0.06 μg/mL against the H37Rv strain and 0.06-0.125 μg/mL against multidrug-resistant (MDR) strains. nih.gov

Compound / DerivativeTarget StrainActivity (IC90 / MIC)Reference
N-[8-[(4-fluorophenyl)amino]-4-iminopyrimido[5,4-d]pyrimidin-3(4H)-yl]isonicotinamideM. tuberculosis H37RvIC90 = 3.58 µg/mL mdpi.com
R-isomer 5bb (a pyrido[2,3-d]pyrimidine)M. tuberculosis H37RvMIC = 0.03-0.06 µg/mL nih.gov
R-isomer 5jb (a pyrido[2,3-d]pyrimidine)MDR-M. tuberculosisMIC = 0.06-0.125 µg/mL nih.gov

IC90: 90% Inhibitory Concentration; MIC: Minimum Inhibitory Concentration.

Antiparasitic Actions (e.g., Antitrypanosomal, Antileishmanial)

Neglected tropical diseases such as human African trypanosomiasis (sleeping sickness) and leishmaniasis continue to pose a significant global health burden, driving the search for new therapeutic agents. Pyrimido[4,5-d]pyrimidine derivatives and their isomers have emerged as a promising new molecular scaffold for the development of antiparasitic drugs. nih.govresearchgate.netnih.gov

In a recent study, a series of novel pyrimido[5,4-d]pyrimidine-based compounds were designed, synthesized, and evaluated for their activity against Trypanosoma brucei (the causative agent of sleeping sickness) and Leishmania infantum (a causative agent of visceral leishmaniasis). nih.govnih.gov Many of the tested compounds displayed potent activity against T. brucei in the low micromolar range. nih.govresearchgate.netnih.gov The structure-activity relationship revealed that substituents at the C4 and C8 positions significantly influence the biological activity. nih.gov

One derivative, compound 4c , was identified as particularly effective, demonstrating potent activity against both parasites and a high selectivity index, indicating a favorable profile for further development. nih.govnih.gov This work was the first to report pyrimido[5,4-d]pyrimidines as antitrypanosomal agents, opening a new avenue for research. researchgate.net

CompoundParasiteActivity (IC50)Selectivity Index (SI)Reference
Derivative 4c Trypanosoma brucei0.94 µM> 107 nih.govnih.gov
Derivative 4c Leishmania infantum3.13 µM> 32 nih.govnih.gov
General SeriesTrypanosoma brucei0.9 - 13.4 µM> 10 for several compounds nih.govnih.gov

IC50: Half-maximal Inhibitory Concentration; SI: Selectivity Index (ratio of cytotoxicity to antiparasitic activity).

Antiviral Mechanisms

The structural analogy of the pyrimido[4,5-d]pyrimidine scaffold to purine (B94841) nucleosides makes it a prime candidate for the development of antiviral agents that can interfere with viral replication machinery. nih.gov Recent studies have explored this potential, particularly against coronaviruses.

A series of thirteen new 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral potency. nih.govmdpi.com Several of these compounds exhibited notable efficacy against human coronavirus strains HCoV-229E and HCoV-OC43. mdpi.comnih.gov The antiviral effect was found to be highly dependent on the nature of the substituents. Specifically, the presence of an aminoindane or a tetrahydronaphthalene moiety proved crucial for activity. mdpi.com In contrast, derivatives bearing an N-methylpiperazinyl group were inactive, highlighting the importance of the side chain at position 7 for antiviral effectiveness. mdpi.comnih.gov

The mechanism of action is thought to be related to the inhibition of host or viral kinases, which are essential for viral replication. nih.gov The structural similarity of these compounds to known Epidermal Growth Factor Receptor (EGFR) inhibitors suggests that targeting host cell kinases could be a key factor in their antiviral action. nih.gov

CompoundVirusActivityKey Structural FeatureReference
7f HCoV-229EPromising activityAmino-indane substituted mdpi.com
7a , 7b HCoV-229E, HCoV-OC43Promising activityTetrahydronaphthalene substituted mdpi.com
7d , 7h , 7k HCoV-229E, HCoV-OC43InactiveN-methylpiperazinyl group mdpi.comnih.gov

Anti-inflammatory and Immunomodulatory Mechanisms

Pyrimido[4,5-d]pyrimidine derivatives have been investigated for their anti-inflammatory potential, with mechanisms often linked to the modulation of key inflammatory pathways. nih.gov The anti-inflammatory effects of pyrimidines are generally attributed to their ability to inhibit inflammatory mediators such as prostaglandins (B1171923) (PGE2), nitric oxide (NO), and various cytokines. nih.gov

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing PGE2 at sites of inflammation. nih.gov By suppressing COX activity, these compounds can reduce the production of this key inflammatory mediator. nih.gov

A recent study on newly synthesized pyrimido[4,5-d]pyrimidine derivatives explored their anti-inflammatory activity using an in vitro membrane stabilization (or anti-hemolytic) assay. nih.gov Certain compounds demonstrated strong anti-hemolytic and antioxidant effects, which are indicative of anti-inflammatory potential, as they can protect red blood cell membranes from lysis induced by hypotonicity. nih.gov Furthermore, related pyrimidine scaffolds are known to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory genes. nih.gov The ability of these compounds to act as kinase inhibitors may also contribute to their immunomodulatory effects. google.com

Neuroprotective and Antioxidant Mechanisms

The role of oxidative stress in the pathogenesis of neurodegenerative disorders like Alzheimer's disease has spurred the search for novel neuroprotective and antioxidant agents. Derivatives of pyrimido[4,5-d]pyrimidine have been identified as promising candidates in this area due to their ability to mitigate oxidative damage and interfere with disease-related pathological processes. mdpi.com

A study detailing the synthesis of eleven new N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines found that several of these compounds exhibited significant neuroprotective and antioxidant properties. mdpi.com The neuroprotective potential was assessed by their ability to protect human neuroblastoma cells from hydrogen peroxide-induced cell death. The antioxidant capacity was confirmed using the Oxygen Radical Absorbance Capacity (ORAC) assay. mdpi.com

Compounds 4g , 4i , and 4j emerged as particularly promising, showing strong neuroprotective effects and potent antioxidant activity. mdpi.com Structure-activity relationship analysis indicated that a double substitution with an alkyl group at positions 2 and 6 of the pyrimidine ring was beneficial for neuroprotective activity. mdpi.com

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. Compounds that can inhibit this aggregation process are considered valuable therapeutic leads. The same pyrimido[4,5-d]pyrimidine derivatives that showed neuroprotective and antioxidant effects were also tested for their ability to prevent the self-aggregation of the Aβ1-42 peptide. mdpi.com

The Thioflavin-T fluorescence method was used to quantify the extent of Aβ aggregation. The results demonstrated that compounds 4g , 4i , and 4j significantly inhibited Aβ1-42 self-aggregation. This multifunctional profile—combining antioxidant, neuroprotective, and anti-aggregation properties—makes these pyrimido[4,5-d]pyrimidine derivatives highly attractive for the development of treatments for neurodegenerative diseases. mdpi.com

CompoundConcentrationInhibition of Aβ1-42 Self-Aggregation (%)Reference
4g 2.5 µM16.3% mdpi.com
4i 2.5 µM25.7% mdpi.com
4j 2.5 µM56.6% mdpi.com
Curcumin (Reference)2.5 µM73.3% mdpi.com

Other Pharmacological Mechanisms (e.g., Antihypertensive, Diuretic, Adenosine (B11128) Potentiation, Antithrombotic)

The pyrimido[4,5-d]pyrimidine scaffold is a versatile pharmacophore that has been investigated for a wide range of biological activities beyond its more commonly cited applications. Research has revealed that derivatives of this heterocyclic system exhibit significant antihypertensive, diuretic, adenosine-potentiating, and antithrombotic effects. These activities stem from diverse mechanisms of action, highlighting the chemical tractability of the pyrimido[4,5-d]pyrimidine nucleus in designing molecules that interact with various physiological targets.

Antihypertensive Activity

Certain pyrimido[4,5-d]pyrimidine derivatives and related quinazoline (B50416) analogues have been shown to possess notable antihypertensive properties. Their mechanism of action often involves interaction with the cardiovascular system, leading to a reduction in blood pressure.

One line of research focused on nifedipine-like pyrimidyl derivatives demonstrated a significant decrease in the mean arterial blood pressure (MABP) in rabbits. wikipedia.org For instance, compounds 5a and 5b not only reduced MABP but also exhibited calcium channel blockade activity, causing relaxation in rabbit aortae preparations that was comparable to or greater than that of nifedipine. wikipedia.org The activity of compound 5b was further linked to the activation of endothelial nitric oxide synthase (eNOS) expression in the aorta, suggesting a vasodilatory mechanism. wikipedia.org

Another study on 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which share a fused pyrimidine core, identified potent antihypertensive agents in spontaneously hypertensive rats (SHR). nih.gov Compounds such as 3a , 3j , and 5a (2-furyl derivative) were effective at low oral doses. nih.gov Their mechanism was attributed to alpha-adrenoceptor blocking effects, and notably, repeated administration did not lead to the development of tolerance. nih.gov

Table 1: Antihypertensive Activity of Pyrimido[4,5-d]pyrimidine and Related Derivatives

CompoundAnimal ModelObserved EffectProposed Mechanism of ActionReference
Compound 5b (a pyrimidyl derivative)RabbitDecrease in Mean Arterial Blood Pressure (MABP); 89.2% relaxation of aorta.Calcium channel blockade; Activation of eNOS expression. wikipedia.org
Compound 5a (a pyrimidyl derivative)RabbitDecrease in MABP; Relaxation of aorta.Calcium channel blockade. wikipedia.org
3a (4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline)Spontaneously Hypertensive Rats (SHR)Effective at oral doses of 0.3-10 mg/kg.Alpha-adrenoceptor blocking effects. nih.gov
3j (4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline)Spontaneously Hypertensive Rats (SHR)Effective at oral doses of 0.3-10 mg/kg.Alpha-adrenoceptor blocking effects. nih.gov

Diuretic Activity

The pyrimido[4,5-d]pyrimidine nucleus is present in compounds investigated for diuretic properties. drugbank.com This activity is often explored by designing analogues that are structurally similar to known diuretics like pteridines.

A study focused on the synthesis of 2,4-diamino-6-aryl-7-arylaminopyrimido[4,5-d]pyrimidin-5(6H)-ones yielded several compounds with significant diuretic and natriuretic (sodium excretion) effects. nih.gov These molecules were synthesized through the cyclo-condensation of a pyrimidin-4(3H)-one precursor with guanidine. nih.gov When screened in Wistar rats, several derivatives demonstrated potency greater than the standard diuretic triamterene. nih.gov Notably, compound 2e showed diuretic activity comparable to the potent loop diuretic furosemide (B1674285) and had a more pronounced natriuretic effect, which also contributed to its significant antihypertensive activity. nih.gov

Table 2: Diuretic and Natriuretic Effects of 2,4-Diaminopyrimido[4,5-d]pyrimidine Derivatives

CompoundAnimal ModelDiuretic Activity ComparisonNatriuretic Effect (Na+/K+ Ratio)Reference
Compound 2aWistar RatsMore potent than triamterene.2.15 nih.gov
Compound 2bWistar RatsMore potent than triamterene.2.11 nih.gov
Compound 2dWistar RatsMore potent than triamterene.2.28 nih.gov
Compound 2eWistar RatsComparable to furosemide.2.56 nih.gov
Compound 2fWistar RatsMore potent than triamterene.2.34 nih.gov
Triamterene (Standard)Wistar RatsStandard1.89 nih.gov
Furosemide (Standard)Wistar RatsStandard1.63 nih.gov

Adenosine Potentiation

A key pharmacological mechanism associated with certain pyrimido[4,5-d]pyrimidine derivatives is the potentiation of adenosine's effects. The most well-known example is Dipyridamole (B1670753) . Adenosine is an endogenous nucleoside that causes vasodilation and inhibits platelet aggregation, but its actions are short-lived as it is rapidly cleared from the extracellular space. ahajournals.orgnih.gov

Dipyridamole exhibits a dual mechanism that enhances adenosine's activity:

Inhibition of Adenosine Reuptake : It blocks the nucleoside transporter responsible for the cellular uptake of adenosine into erythrocytes and endothelial cells. wikipedia.orgahajournals.org This blockade leads to higher extracellular concentrations of adenosine, thereby prolonging and potentiating its vasodilatory and antiplatelet effects. ahajournals.orgnih.gov

Inhibition of Phosphodiesterase (PDE) : Dipyridamole also inhibits phosphodiesterase enzymes (specifically PDE5 and PDE6) that are responsible for the breakdown of cyclic Guanosine Monophosphate (cGMP). nih.govahajournals.org This leads to an accumulation of cGMP, which can potentiate the actions of nitric oxide (NO) and contribute to vasodilation and antiplatelet effects. ahajournals.org

This combined action makes dipyridamole and its analogues effective agents in cardiovascular therapy.

Table 3: Mechanism of Adenosine Potentiation by Dipyridamole

CompoundPrimary MechanismSecondary MechanismOverall Pharmacological OutcomeReference
DipyridamoleInhibition of cellular adenosine reuptake via nucleoside transporters.Inhibition of cGMP-specific phosphodiesterases (PDE5/PDE6).Increased extracellular adenosine levels; Potentiation of NO/cGMP signaling; Vasodilation and inhibition of platelet function. wikipedia.orgdrugbank.comahajournals.orgnih.gov

Antithrombotic Activity

The antithrombotic properties of pyrimido[4,5-d]pyrimidine derivatives are primarily linked to their ability to inhibit platelet aggregation. This action is crucial in preventing the formation of blood clots (thrombi) in vascular diseases.

Several compounds based on this scaffold, including Dipyridamole , Mopidamol (also known as RA 233), and Trapidil , have demonstrated significant antiplatelet effects. wikipedia.orgpatsnap.comwikipedia.org

Mopidamol functions by inhibiting phosphodiesterase (PDE), which increases the levels of cyclic AMP (cAMP) within platelets. patsnap.com Elevated cAMP is a key intracellular messenger that inhibits the release of aggregation-promoting substances like adenosine diphosphate (B83284) (ADP), thereby reducing platelet clumping. patsnap.com

Trapidil is another derivative classified as a triazolopyrimidine that acts as an antiplatelet drug and a vasodilator. wikipedia.org Its mechanism also involves antagonism of platelet-derived growth factor (PDGF), which plays a role in the proliferation of smooth muscle cells following vascular injury.

The antiplatelet action of Dipyridamole contributes significantly to its antithrombotic profile, operating through the adenosine potentiation and PDE inhibition mechanisms described previously. nih.govnih.gov

Table 4: Antithrombotic and Antiplatelet Pyrimido[4,5-d]pyrimidine Derivatives

CompoundCommon/Code NamePrimary Antithrombotic MechanismObserved EffectReference
2,6-bis(diethanolamino)-4,8-dipiperidinopyrimido[5,4-d]pyrimidineDipyridamoleInhibition of adenosine reuptake; PDE inhibition.Inhibition of platelet aggregation and function. nih.govnih.gov
2,6-bis(diethanolamino)-4-piperidinopyrimido[5,4-d]pyrimidineMopidamol (RA 233)Phosphodiesterase (PDE) inhibition, leading to increased intracellular cAMP.Inhibition of ADP-induced platelet aggregation. patsnap.comnih.gov
5-methyl-7-diethylamino-s-triazolo[1,5-a]pyrimidineTrapidil (Rocornal)Antiplatelet agent; Platelet-derived growth factor (PDGF) antagonist.Vasodilation; Inhibition of platelet aggregation. wikipedia.orgnih.gov

Advanced Computational and Theoretical Studies on 4 Chloropyrimido 4,5 D Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

While specific, in-depth Density Functional Theory (DFT) studies focusing exclusively on 4-Chloropyrimido[4,5-d]pyrimidine are not extensively detailed in published literature, the application of these methods to the broader class of pyrimido[4,5-d]pyrimidines and related heterocyclic systems is a standard practice for elucidating their fundamental chemical nature.

Quantum chemical calculations are employed to model the electronic landscape of the pyrimido[4,5-d]pyrimidine (B13093195) core. These studies typically involve the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

For a molecule like this compound, the distribution of electron density and the electrostatic potential map would be of particular interest. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) rings and the chlorine atom at the C4 position significantly influences the electron distribution. This creates electrophilic centers, particularly at the carbon atoms adjacent to the nitrogen atoms, making them susceptible to nucleophilic attack—a key reaction in the synthesis of various derivatives.

Table 1: Predicted Electronic Properties from Theoretical Studies

Property Description Significance for this compound
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Electron Density Distribution The spatial distribution of electrons within the molecule. Highlights electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visually identifies positive (electrophilic) and negative (nucleophilic) sites, crucial for understanding intermolecular interactions. |

DFT calculations are powerful tools for predicting the reactivity of different sites on the this compound molecule. The chlorine atom at the 4-position is a leaving group, and its substitution is a common strategy for diversification. Theoretical studies can model the transition states and reaction pathways for nucleophilic aromatic substitution reactions. nih.gov

By calculating the activation energies for the substitution of the chlorine atom with various nucleophiles (e.g., amines, alcohols), researchers can predict the feasibility and relative rates of these reactions. This provides mechanistic insights that are invaluable for optimizing synthetic protocols and designing efficient routes to novel pyrimido[4,5-d]pyrimidine derivatives. nih.govmdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in understanding how derivatives synthesized from this compound interact with biological targets, such as protein kinases, which are often implicated in cancer and other diseases. nih.govnih.gov

Molecular docking studies predict the preferred orientation of a ligand when bound to a protein target. For pyrimido[4,5-d]pyrimidine derivatives, these studies have been crucial in elucidating their mechanism of action as kinase inhibitors. nih.gov For instance, derivatives have been docked into the ATP-binding site of cyclin-dependent kinase 2 (CDK2). nih.gov These simulations reveal key interactions, such as:

Hydrogen Bonding: The nitrogen atoms of the pyrimido[4,5-d]pyrimidine core often act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) base of ATP with the kinase hinge region. nih.govmdpi.com

Hydrophobic Interactions: Substituents attached to the core, often via the 4-position, can form hydrophobic interactions with nonpolar residues in the binding pocket, enhancing binding affinity. mdpi.com

Table 2: Example of Ligand-Protein Interactions for a Pyrimido[4,5-d]pyrimidine Derivative

Interaction Type Protein Residue (Example: CDK2) Ligand Moiety Significance
Hydrogen Bond Hinge Region Amino Acids (e.g., Gly605) mdpi.com Pyrimidine Ring Nitrogens Anchors the ligand in the ATP binding site. nih.govmdpi.com
Hydrophobic Interaction Hydrophobic Pocket Residues (e.g., Cys604-Ile607) mdpi.com Substituted side chains at C4/C2/C7 Increases binding affinity and selectivity.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the conformational behavior of both the ligand and the protein upon binding. They can help validate the docking poses and refine the understanding of the binding mode. mdpi.com

Furthermore, computational methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a quantitative prediction of the binding affinity. These predicted affinities are crucial for prioritizing compounds for synthesis and biological testing. Studies on related pyrimidine-fused heterocycles have successfully used these techniques to identify potent inhibitors with significant binding energies. atmiyauni.ac.in For example, a study on hexahydropyrimido[4,5-d]pyrimidine derivatives identified a compound with a binding energy of -9.8 kcal/mol against the RIPK2 kinase. atmiyauni.ac.in

Future Research Directions and Emerging Applications of 4 Chloropyrimido 4,5 D Pyrimidine

Development of Next-Generation Synthetic Methodologies

The evolution of synthetic chemistry is critical for the efficient and diverse production of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. Future research is increasingly focused on developing more streamlined, efficient, and versatile synthetic routes.

Recent advancements have already demonstrated efficient, multi-step syntheses. For instance, a two-step method has been developed for creating novel pyrimido[4,5-d]pyrimidines with neuroprotective properties. mdpi.com Another straightforward methodology begins with thiourea (B124793) to produce 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which have shown potential as antiviral and anticancer agents. mdpi.comnih.gov This particular synthesis involves a key Dimroth rearrangement to obtain the final products. mdpi.com

Similarly, researchers have developed a novel methodology for the synthesis of tricyclic 4-chloro-pyrimido[4,5-b] mdpi.commdpi.combenzodiazepines, where the key step is an intramolecular Friedel-Crafts cyclization. nih.gov This strategy allows for the construction of a complex core structure and subsequent nucleophilic substitution to introduce further diversity. nih.gov Other approaches have utilized accessible starting materials like 6-amino-2-thiouracil, which is reacted with an aldehyde and thiourea, followed by alkylation and amination to yield various amino derivatives. nih.govresearchgate.netresearcher.life

Exploration of Novel Pharmacological Targets and Disease Indications

While the pyrimido[4,5-d]pyrimidine scaffold is known for its utility, ongoing research continues to uncover new biological targets and potential therapeutic applications. The versatility of this chemical structure allows for the development of inhibitors and agonists for a wide array of proteins implicated in various diseases.

Recent studies have highlighted the potential of pyrimido[4,5-d]pyrimidine derivatives in several key therapeutic areas:

Oncology: These compounds have been designed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, showing promise as anti-tumor agents. nih.gov Derivatives have also been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutations that confer resistance to existing therapies. ekb.eg Furthermore, some compounds have demonstrated significant anti-proliferative activity against various cancer cell lines, including hematological cancers. mdpi.comnih.gov

Antiviral Applications: A notable emerging application is in the treatment of viral infections. Certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E), suggesting the scaffold is a promising framework for developing novel antiviral agents. mdpi.comnih.gov Kinases that are activated during viral infection are seen as potential therapeutic targets for these compounds. mdpi.com

Neurodegenerative Diseases: Research has pointed to the neuroprotective potential of pyrimido[4,5-d]pyrimidine derivatives. mdpi.com Specifically, novel compounds have shown an ability to inhibit cell death in human neuroblastoma cells and possess antioxidant and Aβ anti-aggregation properties, which are relevant to Alzheimer's disease. mdpi.com

Metabolic Disorders: A novel series of pyrimido[5,4-d]pyrimidine (B1612823) derivatives was identified as potent agonists for G-protein coupled receptor 119 (GPR119). nih.gov This discovery positions these compounds as potential therapeutics for type 2 diabetes, with optimized analogues showing significant glucose-lowering effects in animal models. nih.gov

Neglected Tropical Diseases: The pyrimido[5,4-d]pyrimidine nucleus has been explored for developing agents against human African trypanosomiasis (HAT) and leishmaniasis. nih.gov Several synthesized compounds showed low micromolar activity against Trypanosoma brucei and one also showed activity against Leishmania infantum, identifying a new potential molecular scaffold for these diseases. nih.gov

Table 1: Emerging Pharmacological Targets and Disease Indications for Pyrimido[4,5-d]pyrimidine Derivatives

Pharmacological Target Disease Indication Research Finding Citation
Cyclin-Dependent Kinase 2 (CDK2) Cancer Derivatives show potent and selective CDK2 inhibitory activity, leading to anti-proliferative effects in human tumor cells. nih.gov
Human Coronavirus 229E (HCoV-229E) Viral Infections Compounds with a cyclopropylamino group and an aminoindane moiety show remarkable efficacy against HCoV-229E. mdpi.comnih.gov
Beta-amyloid (Aβ) aggregation Alzheimer's Disease Synthesized derivatives exhibit potent neuroprotective, antioxidant, and Aβ anti-aggregation properties. mdpi.com
G-protein coupled receptor 119 (GPR119) Type 2 Diabetes Optimized analogues act as highly potent GPR119 agonists, reducing blood glucose levels in mice. nih.gov
Trypanosoma brucei / Leishmania infantum Neglected Tropical Diseases Derivatives show low micromolar activity against the parasites responsible for sleeping sickness and leishmaniasis. nih.gov
Epidermal Growth Factor Receptor (EGFR) Cancer Derivatives have been designed as potent and selective EGFR inhibitors, targeting resistance mutations. ekb.eg

Integration with Advanced Drug Discovery Platforms and Technologies

The discovery and development of new drugs based on the 4-chloropyrimido[4,5-d]pyrimidine scaffold are being accelerated by the integration of advanced technologies. These platforms enable more rapid and efficient identification and validation of lead compounds.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large libraries of pyrimido[4,5-d]pyrimidine derivatives against specific biological targets. This is often coupled with sophisticated cell-based assays. For instance, the neuroprotective potential of new compounds has been evaluated by examining their ability to inhibit hydrogen peroxide-induced cell death in the human neuroblastoma SH-SY5Y cell line. mdpi.com Similarly, anti-proliferative activity is assessed across diverse panels of human cancer cell lines to identify compounds with specific efficacy against certain cancer types, such as hematological malignancies or solid tumors. mdpi.comnih.govnih.gov

Fragment-Based Drug Design (FBDD) is another powerful approach being utilized. researchgate.net This technique involves screening smaller chemical fragments for binding to a biological target. Once a hit is identified, the fragment can be grown or combined with other fragments to create a more potent lead compound. This method offers an efficient way to explore the chemical space around the pyrimido[4,5-d]pyrimidine core.

Furthermore, the use of dual-target inhibitor screening is an emerging strategy. Researchers are designing compounds to simultaneously inhibit two distinct but related targets, such as BRD4 and PLK1, which can offer a synergistic therapeutic effect and potentially overcome drug resistance mechanisms. mdpi.com

Computational-Driven Design and Optimization of Pyrimido[4,5-d]pyrimidine Analogues

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of novel pyrimido[4,5-d]pyrimidine analogues. These methods provide deep insights into drug-target interactions, predict compound properties, and guide synthetic efforts, thereby saving significant time and resources.

Pharmacophore modeling is a key technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. By building pharmacophore models based on known active compounds or the target's binding site, researchers can screen virtual libraries to find novel scaffolds or design new molecules that fit the model. nih.gov This approach was successfully used to design new CDK2 inhibitors based on the pyrimido[4,5-d]pyrimidine moiety. nih.gov

Molecular docking studies are routinely employed to predict the binding mode and affinity of designed compounds within the active site of a target protein. mdpi.com This allows for the optimization of substituents on the pyrimido[4,5-d]pyrimidine core to enhance interactions with key amino acid residues, thereby improving potency and selectivity. nih.gov

In addition to predicting efficacy, computational tools are also used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. mdpi.comresearchgate.net Programs like 'Data Warrior' are used to predict physicochemical properties, helping to ensure that newly designed compounds have favorable drug-like characteristics, increasing their chances of success in later stages of drug development. mdpi.com This integrated computational approach, combining design, docking, and ADMET profiling, is crucial for the efficient development of the next generation of pyrimido[4,5-d]pyrimidine-based therapeutics.

Table 2: Examples of Computationally Designed Pyrimido[4,5-d]pyrimidine Analogues and Their Activities

Compound Name/Code Target(s) Design Approach Reported Activity/Finding Citation
Compound 7f CDK2 Pharmacophore modeling and side chain optimization More active than the reference compound Roscovitine, with an IC₅₀ of 0.05 µM. nih.gov
Compound 7a CDK2 Pharmacophore modeling and side chain optimization Showed very good inhibition with an IC₅₀ value of 0.31 µM. nih.gov
Compound 4 BRD4 / PLK1 Structure-based drug design, molecular docking Showed significant dual inhibition with IC₅₀ values of 0.029 µM (BRD4) and 0.094 µM (PLK1). mdpi.com
Compound 7 BRD4 / PLK1 Structure-based drug design, molecular docking Showed significant dual inhibition with IC₅₀ values of 0.042 µM (BRD4) and 0.02 µM (PLK1). Triggered apoptosis. mdpi.com
Compound 15a GPR119 Discovery and optimization of derivatives Exhibited highly potent agonistic activity with an EC₅₀ value of 2.2 nM. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-chloropyrimido[4,5-d]pyrimidine derivatives?

The synthesis typically involves chlorination of pyrimidinone precursors using POCl₃ in the presence of a catalyst like dimethylaniline. For example, oxazolo[4,5-d]pyrimidin-7(6H)-ones undergo chlorination at 105–110°C to yield 7-chloro derivatives, which serve as intermediates for further functionalization . Alternative methods include cyclocondensation reactions of aminouracils with aldehydes or ketones under microwave irradiation to form bicyclic systems .

Q. How can substituents be introduced at the 4-position of pyrimido[4,5-d]pyrimidine?

Nucleophilic substitution is a common strategy. For instance, acetamidine hydrochloride reacts with α,α-ketene dithioacetals to form pyrimido[4,5-d]pyrimidine derivatives with diverse substituents. Amines or thiols can displace the chlorine atom in 4-chloro intermediates under basic conditions (e.g., triethylamine in dioxane) .

Q. What analytical techniques are essential for confirming the structure of this compound derivatives?

Key methods include:

  • 1H/13C-NMR : To confirm regiochemistry and substitution patterns. For example, oxazolo[4,5-d]pyrimidines show characteristic downfield shifts for H-7 (~δ 8.5 ppm) .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns, as seen in derivatives with molecular ions matching calculated values .
  • Elemental analysis : To validate purity and stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity in nucleophilic substitutions .
  • Catalyst use : Dimethylaniline improves chlorination efficiency by acting as a proton scavenger .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and increases yields (up to 90%) for cycloaddition reactions .

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

  • Structural analogs : Compare activities of isomers (e.g., oxazolo[4,5-d] vs. oxazolo[5,4-d] pyrimidines) to identify scaffold-specific effects .
  • Conformational analysis : Use X-ray crystallography (e.g., tetrahydropyrimido[4,5-d]pyrimidine derivatives) to correlate spatial arrangements with receptor binding .
  • In silico modeling : Predict drug-like properties (e.g., LogP, solubility) to rationalize discrepancies in cell-based assays .

Q. How can this compound derivatives be tailored for selective kinase inhibition?

  • Electrophilic warheads : Introduce acrylamide or chloroacetamide groups at the 4-position to enable covalent binding with cysteine residues in kinases like FGFR4 .
  • Substituent engineering : Bulky aryl groups at the 2- and 5-positions enhance selectivity for EGFR L858R/T790M mutants by filling hydrophobic pockets .

Q. What methodologies evaluate the environmental safety of this compound intermediates?

  • Waste management : Chlorinated byproducts require specialized disposal (e.g., neutralization before incineration) to prevent environmental contamination .
  • Green chemistry : Aqueous-phase synthesis minimizes toxic solvent use, as demonstrated for thiourea-mediated thioxo derivatives .

Experimental Design & Data Analysis

Q. How should researchers design cytotoxicity assays for this compound derivatives?

  • Cell line selection : Prioritize cancer models with target overexpression (e.g., PC3 for PI3Kδ inhibitors) .
  • Dose-response curves : Use IC₅₀ values to compare potency across derivatives (e.g., compound 34 in PC3 cells: IC₅₀ = 1.2 μM) .
  • Selectivity indices : Calculate ratios of cytotoxicity in cancerous vs. non-cancerous cells to identify therapeutic windows .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

  • ADMET profiling : Tools like SwissADME assess blood-brain barrier permeability and CYP450 interactions .
  • Molecular docking : Software such as AutoDock Vina models binding to targets like the cannabinoid receptor (CB2) for structure-based optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.